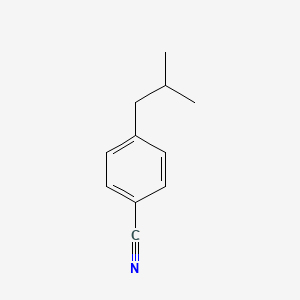

4-Isobutylbenzonitrile

説明

4-Isobutylbenzonitrile is a benzonitrile derivative featuring an isobutyl group (–CH₂CH(CH₃)₂) at the para position of the aromatic ring. Benzonitriles, characterized by a cyano (–CN) group attached to a benzene ring, serve as versatile intermediates in organic synthesis, pharmaceuticals, and agrochemicals . The isobutyl substituent likely enhances lipophilicity compared to smaller or polar groups, influencing solubility and reactivity in industrial or medicinal applications.

特性

IUPAC Name |

4-(2-methylpropyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSUCWKLLNAUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Isobutylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-isobutylbenzene with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 120°C) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green synthesis approaches, such as the use of ionic liquids as recycling agents, are also being explored to minimize environmental impact .

化学反応の分析

Types of Reactions: 4-Isobutylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as Raney nickel (Ni) is a typical method.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of 4-isobutylbenzoic acid or 4-isobutylbenzaldehyde.

Reduction: Formation of 4-isobutylbenzylamine.

Substitution: Introduction of various functional groups such as halogens, nitro groups, etc.

科学的研究の応用

4-Isobutylbenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Isobutylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in enzyme inhibition studies and drug design .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Substituents on the benzonitrile core critically determine molecular behavior. Key analogs include:

*Calculated based on analogous structures.

- Lipophilicity : The isobutyl group in this compound increases hydrophobicity compared to polar substituents like amines (–NH₂) or ethers (–O–) . This property is critical in drug design for membrane permeability.

- Electronic Effects: Electron-withdrawing groups (e.g., –F in 4-fluorobenzoylacetonitrile) enhance electrophilicity of the cyano group, favoring nucleophilic reactions .

Physicochemical Properties

- Solubility: Polar substituents (e.g., –OH, –NH₂) improve aqueous solubility, whereas alkyl groups (e.g., isobutyl) favor organic solvents. For example, 3-(4-aminophenyl)benzonitrile () requires stringent handling due to moderate water solubility .

- Thermal Stability : Bulky substituents like isobutyl may lower melting points compared to planar groups (e.g., –CN in 4-fluorobenzoylacetonitrile) .

Research Trends and Gaps

Recent patents (e.g., ) focus on polymorphic forms of benzonitrile derivatives for enhanced drug bioavailability . However, this compound lacks detailed studies in public literature, suggesting opportunities for:

- Structure-activity relationship (SAR) studies in medicinal chemistry.

- Exploration of its role in catalysis or materials science.

生物活性

4-Isobutylbenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C11H13N, features a benzonitrile structure with an isobutyl group at the para position. This structural configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Target Interactions:

this compound has been studied for its role as an intermediate in the synthesis of sodium-glucose transporter-2 (SGLT2) inhibitors. These inhibitors are crucial in managing diabetes by preventing glucose reabsorption in the kidneys, thus lowering blood glucose levels. The compound's interaction with various enzymes, particularly cytochrome P450 enzymes, suggests it may alter drug metabolism and influence metabolic pathways.

Biochemical Pathways:

The compound's biochemical activity includes enzyme inhibition, which can affect cellular processes such as signaling pathways and gene expression. It has been shown to modulate transcription factors, leading to significant changes in gene expression profiles.

Biological Activity

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown activity against Staphylococcus aureus and Escherichia coli through broth microdilution methods .

Antitumor Activity:

Recent studies have identified this compound as a potential antitumor agent. Compounds similar to it have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have exhibited significant cytotoxic effects on cancer cell lines, indicating that this compound could be further explored for its anticancer properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of E. coli with an IC50 value of approximately 15 µM. This finding highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, this compound derivatives were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values ranging from 5 to 10 µM against lung cancer cells (HCC827), suggesting strong potential for further development in cancer therapeutics .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, as an intermediate in drug synthesis, it is expected to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties similar to other compounds in its class. Studies indicate that it maintains stability under standard laboratory conditions but may degrade with prolonged exposure to light and heat.

Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | ~15 µM |

| Antitumor | Inhibits proliferation of lung cancer cells (HCC827) | 5-10 µM |

| Enzyme Inhibition | Interacts with cytochrome P450 enzymes affecting drug metabolism | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。